1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one
Description
This compound belongs to a class of arylpiperazine derivatives characterized by a hydroxypropoxy linker connecting a phenylpropanone moiety to a piperazine ring substituted with a 3-methoxyphenyl group. The structure includes:
- Propan-1-one group: A three-carbon ketone attached to the para position of the phenyl ring.
- Piperazine ring: A six-membered diamine ring substituted at the N4 position with a 3-methoxyphenyl group, which modulates receptor binding and pharmacokinetic properties.
Properties
CAS No. |
36115-84-1 |
|---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C23H30N2O4/c1-3-23(27)18-7-9-21(10-8-18)29-17-20(26)16-24-11-13-25(14-12-24)19-5-4-6-22(15-19)28-2/h4-10,15,20,26H,3,11-14,16-17H2,1-2H3 |
InChI Key |
IRQWXYVDVWWVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one can be achieved through a multi-step process. One common method involves the reaction of 2-methoxyphenyl propionate with aluminum chloride in nitrobenzene, followed by further reactions to introduce the piperazine ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one involves its interaction with molecular targets such as receptors or enzymes. For example, as an α1a-adrenceptor antagonist, it binds to these receptors and inhibits their activity, leading to therapeutic effects in conditions like benign prostatic hyperplasia .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The nature of the aryl group attached to the piperazine ring significantly influences physicochemical and biological properties. Key analogs include:
*Estimated based on structural similarity to .
Key Observations:
- Lipophilicity : Ethyl and methoxy groups increase logP (e.g., 4.05 in the 4-ethylphenyl analog vs. ~3.5 in the target compound).
- Receptor Specificity : The 3-methoxyphenyl substituent (target compound) is associated with serotonin receptor activity (5-HT1A/5-HT2A) in coumarin derivatives , while 2-methoxyphenyl analogs () may exhibit distinct binding profiles.
- Solubility : Hydroxyl groups () improve aqueous solubility but may limit blood-brain barrier penetration.
Backbone Modifications: Ketone Chain and Linker
The length of the ketone chain and hydroxypropoxy linker affects metabolic stability and target engagement:
Key Observations:
- Chain Length: Propan-1-one (target) vs. ethanone () may influence metabolic stability and target residence time.
- Linker Flexibility : The hydroxypropoxy bridge in the target compound supports hydrogen bonding with polar residues in receptor pockets .
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